molecular formula C6H13Cl2F3N2 B2993934 (3R,6R)-6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride CAS No. 2227791-23-1

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine;dihydrochloride

Cat. No.: B2993934
CAS No.: 2227791-23-1
M. Wt: 241.08
InChI Key: JHERRNFDNWYVTM-ALUAXPQUSA-N
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Description

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: is a chiral compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a trifluoromethyl group and an amine group, making it a valuable building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, starting from (3R,6R)-piperidin-3-ol. The hydroxyl group is first converted to a leaving group, followed by nucleophilic substitution with trifluoromethyl anion.

  • Reduction of Ketones: Another method involves the reduction of a suitable trifluoromethyl ketone precursor using a chiral reducing agent to obtain the desired piperidine derivative.

Industrial Production Methods:

  • Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control over reaction conditions such as temperature, pressure, and pH is maintained.

  • Continuous Flow Chemistry: Continuous flow chemistry techniques are also employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: undergoes various types of chemical reactions:

  • Oxidation: The amine group can be oxidized to form the corresponding amine oxide.

  • Reduction: The compound can be reduced to remove the trifluoromethyl group, yielding a simpler piperidine derivative.

  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Amine Oxides: Resulting from oxidation reactions.

  • Simpler Piperidine Derivatives: Resulting from reduction reactions.

  • Substituted Piperidines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: has diverse applications in scientific research:

  • Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

  • Medicine: It is explored for its potential therapeutic properties, including its use in drug discovery and development.

  • Industry: The compound is utilized in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It interacts with various enzymes and receptors, modulating their activity.

  • Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and other physiological processes.

Comparison with Similar Compounds

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride: is compared with similar compounds to highlight its uniqueness:

  • 3-(Trifluoromethyl)piperidine: Similar structure but lacks the amine group.

  • 3-Aminopiperidine: Similar amine group but lacks the trifluoromethyl group.

  • 4-Aminopiperidine: Similar amine group but different ring structure.

These comparisons emphasize the unique combination of the trifluoromethyl group and the amine group in the compound, contributing to its distinct properties and applications.

Biological Activity

(3R,6R)-6-(Trifluoromethyl)piperidin-3-amine; dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which often enhances biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C6H10Cl2F3N
  • Molecular Weight : 208.06 g/mol
  • CAS Number : 138040918

The trifluoromethyl group is known for its ability to enhance lipophilicity and metabolic stability, making compounds more effective in biological systems.

Biological Activity Overview

The biological activity of (3R,6R)-6-(trifluoromethyl)piperidin-3-amine; dihydrochloride can be categorized into several key areas:

1. Receptor Binding Affinity

Studies have shown that compounds containing the trifluoromethyl group often exhibit increased binding affinity to various receptors. For instance, SAR studies indicate that the presence of a trifluoromethyl group can significantly enhance the potency of compounds targeting serotonin receptors and TRPV1 receptors, which are implicated in pain and inflammation .

2. Antinociceptive Properties

Research on related compounds suggests that the trifluoromethyl piperidine derivatives may exhibit antinociceptive effects. A study highlighted a series of pyridinylpiperazine ureas that demonstrated high affinity for the TRPV1 vanilloid receptor, suggesting that similar mechanisms could be applicable to (3R,6R)-6-(trifluoromethyl)piperidin-3-amine .

3. In Vivo Efficacy

Animal models have been utilized to evaluate the efficacy of trifluoromethyl-containing compounds in reducing pain responses. These models provide insights into how modifications at the piperidine ring can influence overall biological activity. For example, specific modifications have resulted in significant reductions in nociceptive behavior in rodent models .

Case Studies

Several studies have investigated the biological profile of related compounds with similar structural features:

StudyCompoundFindings
UbrogepantDemonstrated efficacy in migraine treatment through selective CGRP receptor antagonism. The trifluoromethyl group played a crucial role in enhancing bioavailability and receptor affinity.
TRPV1 AntagonistsIdentified as effective in reducing pain sensation through competitive inhibition at the TRPV1 receptor. The presence of fluorinated groups improved pharmacokinetic properties.
Piperazine DerivativesShowed high binding affinities and selective modulation of serotonin receptors, indicating potential applications in treating mood disorders.

Structure-Activity Relationship (SAR)

The SAR of (3R,6R)-6-(trifluoromethyl)piperidin-3-amine indicates that modifications to both the piperidine ring and the trifluoromethyl substituent can significantly alter biological activity. Key observations include:

  • Trifluoromethyl Group : Enhances hydrophobic interactions with target proteins.
  • Piperidine Modifications : Altering substituents on the piperidine ring can lead to variations in receptor selectivity and potency.

Properties

IUPAC Name

(3R,6R)-6-(trifluoromethyl)piperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2.2ClH/c7-6(8,9)5-2-1-4(10)3-11-5;;/h4-5,11H,1-3,10H2;2*1H/t4-,5-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHERRNFDNWYVTM-ALUAXPQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC[C@@H]1N)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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